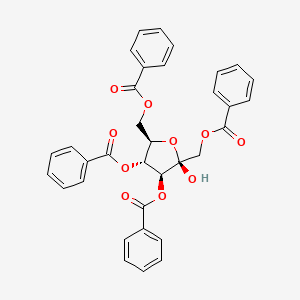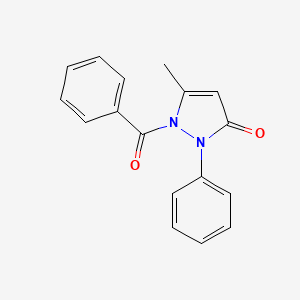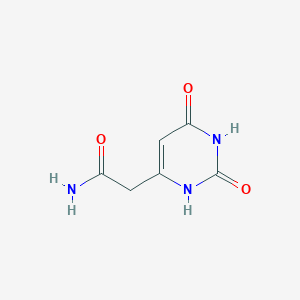
Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate: is a derivative of fructose, a simple sugar This compound is characterized by the presence of four benzoyl groups attached to the fructofuranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate typically involves the benzoylation of Beta-D-fructofuranose. The reaction is carried out using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various derivatives of Beta-D-fructofuranose with different functional groups replacing the benzoyl groups .
Scientific Research Applications
Chemistry: Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound in organic synthesis .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of fructose derivatives in biological systems .
Medicine: Its derivatives are explored for their therapeutic properties, including anti-inflammatory and antioxidant activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various polymers and materials .
Mechanism of Action
The mechanism of action of Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate involves its interaction with specific molecular targets. The benzoyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .
Comparison with Similar Compounds
Beta-D-fructofuranose 1,6-bisphosphate: A phosphorylated derivative of fructose with different functional properties.
Alpha-D-fructofuranose 1,3,4,6-tetrabenzoate: An isomer with similar benzoyl groups but different spatial arrangement.
Beta-D-fructofuranosyl-(2,1)-beta-D-fructofuranose: A disaccharide derivative with distinct structural features.
Uniqueness: Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate is unique due to its specific benzoylation pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C34H28O10 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)-5-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H28O10/c35-30(23-13-5-1-6-14-23)40-21-27-28(42-32(37)25-17-9-3-10-18-25)29(43-33(38)26-19-11-4-12-20-26)34(39,44-27)22-41-31(36)24-15-7-2-8-16-24/h1-20,27-29,39H,21-22H2/t27-,28-,29+,34-/m1/s1 |
InChI Key |
ZYJUUZKDMZKDIS-DYKCOLQBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@](O2)(COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one](/img/structure/B12911140.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12911144.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-](/img/structure/B12911153.png)
![N-[(4-Methoxyphenyl)methyl]guanosine](/img/structure/B12911165.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12911177.png)


![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911189.png)

![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
